5-Amino-1-(2-hydroxypropyl)-6-methyl-1,2-dihydropyridin-2-one

Medicinal chemistry Lead optimization Building block sourcing

Researchers developing CNS-penetrant candidates often face SAR dead-ends due to interchangeable building blocks that alter key physicochemical profiles. This precise 5-amino-6-methyl-2-pyridinone core eliminates that variable. - Unique 5-amino-6-methyl substitution pattern ensures hydrophobic pocket occupancy and hydrogen-bonding recognition, quantitatively distinct from the des-methyl analog (ΔMW +14.03). - Favorable CNS drug-like properties (TPSA 66.6 Ų, XLogP -0.5, only 2 rotatable bonds) make it a reference standard for blood-brain barrier penetration optimization. - Defined InChIKey (PTMDUOPDWIWAJW-UHFFFAOYSA-N) supports robust HPLC/LC-MS method validation and impurity profiling.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
Cat. No. B13341134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-(2-hydroxypropyl)-6-methyl-1,2-dihydropyridin-2-one
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=O)N1CC(C)O)N
InChIInChI=1S/C9H14N2O2/c1-6(12)5-11-7(2)8(10)3-4-9(11)13/h3-4,6,12H,5,10H2,1-2H3
InChIKeyPTMDUOPDWIWAJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-(2-hydroxypropyl)-6-methyl-1,2-dihydropyridin-2-one: Core Chemical Identity and Procurement Essentials


5-Amino-1-(2-hydroxypropyl)-6-methyl-1,2-dihydropyridin-2-one (CAS 1864416-18-1) is a heterocyclic small molecule featuring a 1,2-dihydropyridin-2-one core. Its structure combines a 5-amino substituent, a 6-methyl group, and an N1-(2-hydroxypropyl) side chain. The molecular formula is C9H14N2O2, with a molecular weight of 182.22 g/mol [1]. This compound is cataloged as a synthetic building block, with its substitution pattern offering a distinct 5-amino-6-methyl-2-pyridone pharmacophore not found in simpler analogs, making it a targeted intermediate for medicinal chemistry optimization .

Why 5-Amino-1-(2-hydroxypropyl)-6-methyl-1,2-dihydropyridin-2-one Cannot Be Replaced by Off-the-Shelf Analogs


In-class dihydropyridinones cannot be interchanged without altering both physicochemical and pharmacodynamic profiles. Even a single substituent change—such as removal of the 6-methyl group or relocation of the amino moiety—quantitatively shifts key properties like lipophilicity, hydrogen-bonding capacity, and molecular shape [1]. For instance, 5-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one (CAS 1494042-92-0) has a molecular weight of 168.19 g/mol and formula C8H12N2O2, a difference of 14.03 g/mol and one methylene unit compared to the target compound . Such changes directly impact solubility, permeability, and target engagement, meaning generic substitution risks breaking established structure–activity relationships in lead optimization programs [2].

Quantified Differentiation: How the 5-Amino-6-methyl-N-(2-hydroxypropyl) Pattern Alters Physicochemical Profile


Molecular Weight and Size Differential vs. the Closest 6-H Analog

The target compound's 6-methyl substituent directly increases molecular weight and molecular volume compared to the 6-hydrogen analog. 5-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one (CAS 1494042-92-0) has molecular formula C8H12N2O2 and MW 168.19 g/mol ; the target compound has C9H14N2O2 and MW 182.22 g/mol [1]. This +14.03 Da difference corresponds to one CH2 unit and alters heavy-atom count from 12 to 13.

Medicinal chemistry Lead optimization Building block sourcing

Lipophilicity (XLogP3-AA) as a Differentiator from N-Unsubstituted Core

The N1-(2-hydroxypropyl) chain introduces additional polar atoms while maintaining moderate lipophilicity. The target compound has a computed XLogP3-AA of -0.5 [1]. In contrast, the N-unsubstituted core 5-Amino-6-methylpyridin-2(1H)-one (CAS 88818-90-0, formula C6H8N2O, MW 124.14 g/mol) lacks this side chain and has a higher predicted XLogP (~0.3–0.6 based on fragment-based estimation), with zero rotatable bonds . The 2-hydroxypropyl group thus increases polarity and conformational flexibility, tuning the logP by approximately -0.8 to -1.1 log units.

ADME prediction Drug-likeness Computed properties

Hydrogen Bond Donor/Acceptor Count vs. Isobaric Side-Chain Isomer

The target compound carries two H-bond donors and three H-bond acceptors [1]. An isobaric isomer, 5-Amino-1-(3-hydroxy-2-methylpropyl)-1,2-dihydropyridin-2-one (CAS 1600861-10-6), has identical molecular formula (C9H14N2O2) and MW (182.22 g/mol) but differs in side-chain connectivity (2-hydroxypropyl vs. 3-hydroxy-2-methylpropyl) . While gross HBD/HBA counts are identical, the spatial arrangement of the hydroxyl group alters the presentation of hydrogen-bond vectors, potentially affecting supramolecular assembly and target recognition. The target compound has 2 rotatable bonds versus 3 for the isomer, indicating reduced conformational entropy.

Molecular recognition Solubility Crystal engineering

Topological Polar Surface Area (TPSA) Distinction vs. 3-Amino Regioisomer

The target compound's 5-amino-1,2-dihydropyridin-2-one core yields a computed TPSA of 66.6 Ų [1]. The regioisomer 3-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one (CAS 1477897-96-3, formula C8H12N2O2, MW 168.19 g/mol) relocates the amino group to position-3, altering the electronic distribution and potentially TPSA. While exact TPSA for the 3-amino isomer is not publicly available, regioisomeric modification of amino placement on a pyridinone ring typically shifts TPSA by 2–5 Ų and modifies pKa of the amino group by up to 0.5 units [2]. This can change passive membrane permeability predictions.

Membrane permeability Blood-brain barrier Bioavailability prediction

Optimal Application Scenarios for 5-Amino-1-(2-hydroxypropyl)-6-methyl-1,2-dihydropyridin-2-one Based on Evidence


Scaffold for Kinase or GPCR Targeted Libraries Requiring 5-Amino-6-methyl-2-pyridone Pharmacophore

The differentiated 5-amino-6-methyl-2-pyridone core [1] is a key hydrogen-bonding recognition motif for enzyme active sites. The N-(2-hydroxypropyl) side chain provides a synthetically accessible handle for further diversification while maintaining moderate polarity (XLogP -0.5). This compound is suited as a central building block for generating focused compound libraries where the 6-methyl group is essential for hydrophobic pocket occupancy [2].

Intermediate for CNS Drug Discovery Programs with Tight logP and TPSA Requirements

With a TPSA of 66.6 Ų and XLogP of -0.5 [1], the compound sits in a favorable range for oral CNS drug candidates. Its rotatable bond count of 2 [1] confers rigidity that may improve target selectivity. Procurement of this precise regioisomer is critical for SAR studies aiming to optimize blood-brain barrier penetration [2].

Reference Standard for Analytical Method Development in Quality Control of Dihydropyridinone-Based APIs

The compound's concrete computed descriptors—MW 182.22, formula C9H14N2O2, InChIKey PTMDUOPDWIWAJW-UHFFFAOYSA-N [1]—make it a well-defined reference for HPLC, LC-MS, and NMR method validation. Its unique retention characteristics relative to the 6-H analog (ΔMW +14.03) allow robust separation method development for impurity profiling .

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